molecular formula C24H29N3O4S2 B2940194 2-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}[4-(propan-2-yl)phenyl]amino)-N-(4-ethoxyphenyl)acetamide CAS No. 866842-46-8

2-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}[4-(propan-2-yl)phenyl]amino)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2940194
CAS No.: 866842-46-8
M. Wt: 487.63
InChI Key: ABQBPPFCPPUJGP-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic core (thieno[3,4-d][1,3]thiazol-5,5-dioxide) linked via an amino bridge to a 4-isopropylphenyl group and an N-(4-ethoxyphenyl)acetamide moiety.

Properties

IUPAC Name

2-(N-(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)-4-propan-2-ylanilino)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S2/c1-4-31-20-11-7-18(8-12-20)25-23(28)13-27(19-9-5-17(6-10-19)16(2)3)24-26-21-14-33(29,30)15-22(21)32-24/h5-12,16,21-22H,4,13-15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQBPPFCPPUJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)C(C)C)C3=NC4CS(=O)(=O)CC4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}[4-(propan-2-yl)phenyl]amino)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,4-d][1,3]thiazole core, followed by the introduction of the phenyl and ethoxyphenyl groups through nucleophilic substitution reactions. The final step involves the acylation of the amino group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}[4-(propan-2-yl)phenyl]amino)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

2-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}[4-(propan-2-yl)phenyl]amino)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}[4-(propan-2-yl)phenyl]amino)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate biological pathways. The thiazole core plays a crucial role in binding to these targets, while the phenyl and ethoxyphenyl groups enhance its specificity and potency.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound belongs to a class of N-acyl-arylacetamide derivatives with heterocyclic cores. Key analogs include:

Compound Name Heterocyclic Core Substituents on Core Acetamide Substituent Biological Activity
Target Compound Thieno[3,4-d][1,3]thiazole-5,5-dioxide 4-(Propan-2-yl)phenylamino 4-Ethoxyphenyl Not explicitly reported
N-(5-Bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide Indazole 5-Bromo, 1-trityl 4-Ethoxyphenyl Anti-proliferative (tested)
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide 1,3,4-Thiadiazole 4-Fluorophenyl, 4-acetyl Acetamide Cytotoxic (inferred)
N-(4-Ethoxyphenyl)-3-oxobutanamide None (linear ketone) N/A 4-Ethoxyphenyl Metabolic intermediate

Key Observations :

  • Heterocyclic Core Influence: The thienothiazole-dioxide system in the target compound is distinct from indazole () or thiadiazole () cores. These cores influence electronic properties and binding interactions; for example, indazole derivatives exhibit anti-proliferative activity via kinase inhibition , while thiadiazoles may target DNA or tubulin .
  • Acetamide Modifications : The 4-ethoxyphenyl group is shared with and compounds, suggesting metabolic stability via reduced oxidative de-ethylation compared to unsubstituted phenyl groups .
Physicochemical and Metabolic Properties
  • Solubility: The 4-ethoxyphenylacetamide group in the target compound likely improves aqueous solubility compared to non-polar analogs (e.g., biphenyl derivatives in ).
  • Metabolism: The ethoxy group may undergo O-de-ethylation to a phenolic metabolite (as seen in for N-(4-ethoxyphenyl)-3-oxobutanamide), but the dioxo-thienothiazole core could slow this process, enhancing half-life .
  • Stability: The dioxo-thienothiazole system may confer resistance to enzymatic degradation compared to indazole or thiadiazole cores, which are prone to oxidative metabolism .

Biological Activity

The compound 2-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}[4-(propan-2-yl)phenyl]amino)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure features a thieno[3,4-d][1,3]thiazole core with various functional groups that may influence its biological properties. The presence of the ethoxy and propan-2-yl groups enhances its lipophilicity and potential interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance:

  • In vitro studies on derivatives of thiazole and thiadiazole have shown promising results against various cancer cell lines. Compounds such as 1,3,4-thiadiazoles have demonstrated IC50 values in the low micromolar range against HepG-2 (human liver cancer) and A-549 (human lung cancer) cell lines .
CompoundCell LineIC50 Value (μM)
Compound 20bHepG-24.37 ± 0.7
Compound 20bA-5498.03 ± 0.5

These findings suggest that the compound may possess similar anticancer properties due to its structural characteristics.

The mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : The compound could inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : It may promote programmed cell death in cancer cells by activating apoptotic pathways.
  • Modulation of Immune Responses : The compound might interact with immune cells to enhance anti-tumor immunity.

Study on Thienothiazole Derivatives

A study focused on thienothiazole derivatives revealed their potential as anticancer agents. The derivatives were tested against multiple cancer cell lines, showing a range of cytotoxic activities. Notably, compounds with similar thieno[3,4-d][1,3]thiazole cores exhibited significant antiproliferative effects .

Molecular Docking Studies

Molecular docking studies using software like MOE have been employed to predict the binding affinity of these compounds to various biological targets. For example, a derivative showed a total binding energy of -1.6 kcal/mol when docked to dihydrofolate reductase (DHFR), indicating strong potential for interaction and inhibition .

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